molecular formula C8H5BrF3I B13507658 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B13507658
M. Wt: 364.93 g/mol
InChI Key: VRBGCKJOYKQZSE-UHFFFAOYSA-N
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Description

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3I. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene precursor. For example, starting with 2-methyl-3-(trifluoromethyl)benzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Subsequent iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl group retained on the benzene ring .

Scientific Research Applications

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is unique due to its specific arrangement of bromine, iodine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H5BrF3I

Molecular Weight

364.93 g/mol

IUPAC Name

5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3I/c1-4-6(8(10,11)12)2-5(9)3-7(4)13/h2-3H,1H3

InChI Key

VRBGCKJOYKQZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)Br)C(F)(F)F

Origin of Product

United States

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